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molecular formula C11H7FINO2S B8283308 2-[(4-Fluorophenyl)sulfonyl]-5-iodopyridine

2-[(4-Fluorophenyl)sulfonyl]-5-iodopyridine

Cat. No. B8283308
M. Wt: 363.15 g/mol
InChI Key: KVGQYKJAMXEHCJ-UHFFFAOYSA-N
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Patent
US07217740B2

Procedure details

4-fluorobenzenethiol (0.32 g, 2.5 mmol) was taken up in acetonitrile (15 mL) and degassed for 15 minutes. 2-Chloro-5-iodopyridine (0.6 g, 2.51 mmol) and potassium carbonate (0.52 g, 3.76 mmol) were added and the reaction heated to reflux for 18 hours. The cooled reaction mixture was diluted with water and extracted with ethyl acetate (×2). The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo while loading onto silica. Dry flash column chromatography using isohexane-2% ethyl acetate/isohexane gave a 3:1 mixture of 2-[(4-fluorophenyl)thio]-5-iodopyridine:2-chloro-5-iodopyridine (0.7 g). This was taken up in methanol (10 mL) and treated portionwise with OXONE® (1.04 g, 1.69 mmol). The suspension was stirred at room temperature for 5 days. A further portion of OXONE® (0.51 g) was added and stirring continued overnight. Saturated sodium hydrogencarbonate solution was added and the suspension stirred for 45 minutes before being extracted with ethyl acetate (×2). The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo while loading onto silica. Dry flash column chromatography using 5–15% ethyl acetate/isohexane gave 2-[(4-fluorophenyl)sulfonyl]-5-iodopyridine (0.17 g), a 3.6:1 mixture of 2-[(4-fluorophenyl)sulfonyl]-5-iodopyridine:2-[(4-fluorophenyl)sulfinyl]-5-iodopyridine (0.2 g) and a 1.15:1 mixture of 2-[(4-fluorophenyl)sulfinyl]-5-iodopyridine:2-[(4-fluorophenyl)sulfonyl]-5-iodo-pyridine (0.14 g).
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
0.52 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.7 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
15 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](S)=[CH:4][CH:3]=1.Cl[C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][N:11]=1.C(=O)([O-])[O-].[K+].[K+].FC1C=CC(SC2C=CC(I)=CN=2)=CC=1.O[O:39][S:40]([O-:42])=O.[K+].C(=O)([O-])O.[Na+]>C(#N)C.O.CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:40]([C:10]2[CH:15]=[CH:14][C:13]([I:16])=[CH:12][N:11]=2)(=[O:42])=[O:39])=[CH:4][CH:3]=1 |f:2.3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)I
Name
Quantity
0.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)SC1=NC=C(C=C1)I
Step Six
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)I
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Ten
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Dry flash column chromatography
CUSTOM
Type
CUSTOM
Details
gave
STIRRING
Type
STIRRING
Details
stirring continued overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the suspension stirred for 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
before being extracted with ethyl acetate (×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Dry flash column chromatography

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)C1=NC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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